molecular formula C11H13NO5S B14682464 Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate CAS No. 36743-48-3

Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate

Cat. No.: B14682464
CAS No.: 36743-48-3
M. Wt: 271.29 g/mol
InChI Key: OAEDOYLOMBZVEK-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate is a complex organic compound with a unique structure that includes a thiazetidine ring, a methoxyphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate typically involves the reaction of 4-methoxyphenyl derivatives with thiazetidine precursors under controlled conditions. One common method involves the condensation of 4-methoxyphenylamine with a thiazetidine-2-carboxylic acid derivative in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazetidine ring, using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylhydrazine share structural similarities.

    Thiazetidine derivatives: Compounds such as thiazetidine-2-carboxylic acid and its esters.

Uniqueness

Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate is unique due to the combination of its thiazetidine ring and methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

36743-48-3

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

methyl 3-(4-methoxyphenyl)-1,1-dioxothiazetidine-2-carboxylate

InChI

InChI=1S/C11H13NO5S/c1-16-9-5-3-8(4-6-9)10-7-18(14,15)12(10)11(13)17-2/h3-6,10H,7H2,1-2H3

InChI Key

OAEDOYLOMBZVEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CS(=O)(=O)N2C(=O)OC

Origin of Product

United States

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